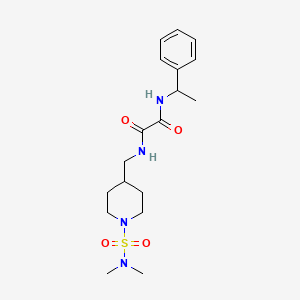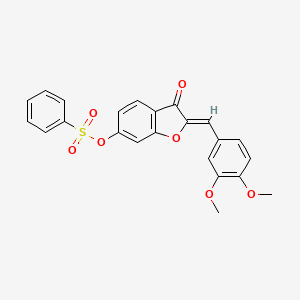
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, also known as CSAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. For example, (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is its high potency, which makes it a useful tool for studying the biological effects of specific enzyme or receptor inhibition. However, one of the limitations of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is its poor solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. One potential direction is to investigate its use in combination with other drugs or therapies for the treatment of various diseases. Another potential direction is to develop more potent and selective (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone analogs for use in scientific research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone.
Métodos De Síntesis
The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(naphthalen-1-yl)ethanone to produce (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. The reaction is carried out under reflux conditions using a suitable solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been extensively studied for its potential use in various scientific research applications. One of the primary applications of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c21-15-8-10-16(11-9-15)26(24,25)17-12-22(13-17)20(23)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYPBDUMSUWAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)


![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)




![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)
![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)
![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)
